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molecular formula C9H20BrNO B1590344 4-Butyl-4-methylmorpholin-4-ium bromide CAS No. 75174-77-5

4-Butyl-4-methylmorpholin-4-ium bromide

Cat. No. B1590344
M. Wt: 238.17 g/mol
InChI Key: SGEIRJDUZYOROE-UHFFFAOYSA-M
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Patent
US04973648

Procedure details

A sulfonating flask (250 ml) fitted with stirrer, drip funnel and reflux condenser is charged with 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK), and then 21.4 ml (0.2 mol) of n-butyl bromide are added dropwise over 20 minutes. After initial turbidity under reflux conditions (ca. 80° C.), the reaction mixture becomes more dense and turns an orange-brown colour. After a reaction time of 7 hours, the crystalline slurry is filtered with suction and the filter residue is washed with a small amount of MEK and dried under vacuum. Yield: 23%; m.p. 205° C.
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH2:8]([Br:12])[CH2:9][CH2:10][CH3:11]>C(C(C)=O)C>[Br-:12].[CH2:8]([N+:2]1([CH3:1])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1)[CH2:9][CH2:10][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
22.3 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(CCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sulfonating flask (250 ml) fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
under reflux conditions (ca. 80° C.)
FILTRATION
Type
FILTRATION
Details
After a reaction time of 7 hours, the crystalline slurry is filtered with suction
Duration
7 h
WASH
Type
WASH
Details
the filter residue is washed with a small amount of MEK
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
[Br-].C(CCC)[N+]1(CCOCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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